![molecular formula C14H13N5O2S B2496422 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide CAS No. 905765-24-4](/img/structure/B2496422.png)

2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

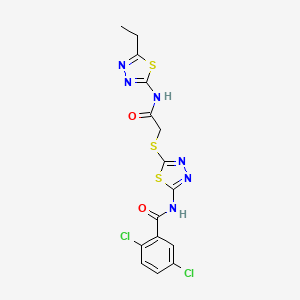

This compound is a derivative of 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides . It is a potential biologically active substance that has been studied for its anti-exudative activity .

Synthesis Analysis

The synthesis of this compound involves the alkylation of 2-((4-amino-5-(furan-2-yl))-4H-1,2,4-triazole-3-thione with N-aryl-substituted α-chloroacetamides in ethanol in an alkaline medium . After crystallization, white or light yellow crystalline substances are obtained .Molecular Structure Analysis

The molecular structure of this compound is based on the 1,2,4-triazole ring, which is substituted with an amino group and a furan-2-yl group . The compound also contains a sulfanyl group attached to the triazole ring and an acetamide group .Chemical Reactions Analysis

The chemical reactivity of this compound is largely due to the presence of the amino group, the sulfanyl group, and the acetamide group . These functional groups can participate in various chemical reactions, including condensation and substitution reactions .Applications De Recherche Scientifique

Antiexudative Activity

The synthesis of this compound involves alkylation of 2-((4-amino-5-(furan-2-yl))-4H-1,2,4-triazole-3-thione with N-aryl-substituted α-chloroacetamides in an alkaline medium. The resulting 2-((4-amino-5-(furan-2-yl)-1,2,4-triazole (4H)-3-yl)-sulfanyl)-N-acetamide derivatives were evaluated for their antiexudative activity using a formalin edema model in rats. Fifteen out of twenty-one synthesized compounds demonstrated anti-exudative effects, with eight surpassing the activity of sodium diclofenac .

Drug Delivery Systems

The unique structure of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide makes it an interesting candidate for drug delivery systems. Researchers could investigate its use as a carrier for targeted drug delivery .

Orientations Futures

Propriétés

IUPAC Name |

2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O2S/c15-19-13(11-7-4-8-21-11)17-18-14(19)22-9-12(20)16-10-5-2-1-3-6-10/h1-8H,9,15H2,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQZKMGKHBLJRIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-1-phenylethanone](/img/structure/B2496339.png)

![(3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-fluorophenyl)methanone](/img/structure/B2496340.png)

![N-(3,5-dimethylphenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxamide](/img/structure/B2496344.png)

![N-(2-fluorophenyl)-N'-{3-[2-(1-phenyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea](/img/structure/B2496353.png)

![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2496354.png)

![{1-[(4-Bromophenyl)sulfonyl]-4-piperidinyl}methanol](/img/structure/B2496359.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-oxo-2-propylisoquinolin-5-yl)oxyacetamide](/img/structure/B2496360.png)